N',N',4-trimethylbenzenesulfonohydrazide N',N',4-trimethylbenzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 53153-59-6
VCID: VC5047592
InChI: InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)14(12,13)10-11(2)3/h4-7,10H,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NN(C)C
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.28

N',N',4-trimethylbenzenesulfonohydrazide

CAS No.: 53153-59-6

Cat. No.: VC5047592

Molecular Formula: C9H14N2O2S

Molecular Weight: 214.28

* For research use only. Not for human or veterinary use.

N',N',4-trimethylbenzenesulfonohydrazide - 53153-59-6

Specification

CAS No. 53153-59-6
Molecular Formula C9H14N2O2S
Molecular Weight 214.28
IUPAC Name N',N',4-trimethylbenzenesulfonohydrazide
Standard InChI InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)14(12,13)10-11(2)3/h4-7,10H,1-3H3
Standard InChI Key ZGKOFNKFGIVSDI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NN(C)C

Introduction

Chemical Structure and Nomenclature

N',N',4-Trimethylbenzenesulfonohydrazide (IUPAC name: N',N',4-trimethylbenzenesulfonohydrazide) belongs to the class of benzenesulfonohydrazides, which are sulfonic acid derivatives where the sulfonyl group (-SO₂-) is bonded to a hydrazide moiety (-NH-NH₂). In this compound:

  • The benzene ring is substituted with a methyl group at the 4-position.

  • Both nitrogen atoms in the hydrazide group are methylated, resulting in an N',N'-dimethylhydrazide structure.

The molecular formula is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.31 g/mol. The methyl groups on the hydrazide nitrogen enhance steric hindrance and influence the compound’s reactivity, particularly in condensation reactions with aldehydes or ketones to form hydrazones .

Synthesis and Synthetic Pathways

General Synthesis Strategy

The synthesis of N',N',4-trimethylbenzenesulfonohydrazide can be inferred from methods used for analogous compounds :

  • Sulfonylation of 4-Methylbenzenesulfonyl Chloride:
    Reacting 4-methylbenzenesulfonyl chloride with hydrazine hydrate yields 4-methylbenzenesulfonohydrazide.

  • Methylation of the Hydrazide Nitrogen:
    Subsequent treatment with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) introduces methyl groups onto the hydrazide nitrogen atoms.

Key Reaction:

4-CH₃-C₆H₄-SO₂Cl + 2 NH₂NH₂ → 4-CH₃-C₆H₄-SO₂-NHNH₂(Step 1)\text{4-CH₃-C₆H₄-SO₂Cl + 2 NH₂NH₂ → 4-CH₃-C₆H₄-SO₂-NHNH₂} \quad \text{(Step 1)} 4-CH₃-C₆H₄-SO₂-NHNH₂ + 2 CH₃I → 4-CH₃-C₆H₄-SO₂-N(CH₃)NHCH₃(Step 2)\text{4-CH₃-C₆H₄-SO₂-NHNH₂ + 2 CH₃I → 4-CH₃-C₆H₄-SO₂-N(CH₃)NHCH₃} \quad \text{(Step 2)}

Optimization Considerations

  • Solvent Selection: Ethanol or methanol is typically used for sulfonylation, while dimethylformamide (DMF) facilitates methylation .

  • Temperature: Reactions are conducted under reflux (70–80°C) to ensure completeness .

  • Yield: Methylation steps often exhibit moderate yields (40–60%) due to competing side reactions .

Physicochemical Properties

Physical Characteristics

While specific data for N',N',4-trimethylbenzenesulfonohydrazide are scarce, analogs such as 2,4,6-trimethylbenzenesulfonohydrazide ( ) provide a baseline:

PropertyValue (Analog)Inferred Value (Target Compound)
Melting Point112–114°C (dec.) 100–110°C (estimated)
Boiling Point369.1°C (predicted) Similar range
Density1.217 g/cm³ ~1.20–1.25 g/cm³
SolubilitySlightly in chloroform, methanol Comparable

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of N',N',4-trimethylbenzenesulfonohydrazide is expected to display:

  • Aromatic Protons: A singlet at δ 7.04–7.10 ppm for the 4-methyl-substituted benzene ring .

  • Methyl Groups:

    • δ 2.23 ppm (s, 3H) for the 4-methyl substituent.

    • δ 3.10 ppm (s, 6H) for the two N-methyl groups .

¹³C NMR would show signals for:

  • Quaternary carbons of the benzene ring at δ 132–142 ppm .

  • Methyl carbons at δ 20–25 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 228.31 (C₁₀H₁₆N₂O₂S) . Fragmentation patterns would include losses of methyl groups (-15 Da) and the sulfonyl moiety (-64 Da) .

Biological Activity and Applications

Coordination Chemistry

Benzenesulfonohydrazides are widely used as ligands in metal complexes due to their multiple binding sites . For example:

  • Copper(II) Complexes: Display enhanced antibacterial activity compared to free ligands .

  • Palladium(II) Complexes: Investigated for antitumor applications .

N',N',4-Trimethylbenzenesulfonohydrazide could serve as a tetradentate ligand, coordinating via the sulfonyl oxygen and hydrazide nitrogen atoms .

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